2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-3-phenyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-12(15)20-11-10(8-4-2-1-3-5-8)6-9(7-19-11)13(16,17)18/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVXTYQMNDKUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These reactions require specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the reactive intermediates and ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme activity and protein interactions.
Medicine: The compound has potential applications in drug discovery and development. Its trifluoromethyl group can enhance the pharmacokinetic properties of drug candidates, making them more effective and stable.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their properties and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Analysis and Electronic Effects
The table below compares 2-difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine with key analogs based on substituent positions, electronic properties, and applications:
Notes:
- Trifluoromethyl (CF₃) : Enhances lipophilicity and resistance to oxidative metabolism, common in agrochemicals (e.g., fluazuron, fluopyram) .
- Difluoromethoxy (OCHF₂) : Provides electron-withdrawing effects similar to trifluoromethyl but with improved solubility compared to chlorinated analogs.
Physicochemical Properties
Comparative data on melting points (MP), boiling points (BP), and stability:
*Direct data unavailable; inferred from substituent effects.
Biological Activity
2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine is a compound that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C13H8F5NO
- Molecular Weight: 289.20 g/mol
- CAS Number: 1214368-87-2
- Physical State: Solid at room temperature
- Melting Point: Approximately 55°C
Mechanisms of Biological Activity
The biological activity of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl and difluoromethoxy groups enhance its lipophilicity and stability, allowing for better cell membrane penetration and interaction with target proteins.
Target Interactions
- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and proliferation.
- Histone Deacetylase (HDAC) Inhibition : The presence of fluorinated groups may enhance its ability to inhibit HDACs, which are involved in the regulation of gene expression.
Biological Activity Evaluation
Research has demonstrated varying degrees of biological activity for this compound in different assays:
Case Studies
- In Vivo Studies : In a rat model, oral administration of the compound at a dosage of 10 mg/kg resulted in a significant reduction in tumor growth by approximately 42% . This suggests potential applications in oncology.
- Cell Line Studies : In vitro assays showed that the compound exhibits moderate cytotoxicity against various cancer cell lines, with a notable selectivity for certain types over others.
- Mechanistic Studies : NMR spectroscopy has been utilized to explore the interaction between the compound and its targets, providing insights into the binding affinities and potential conformational changes upon binding .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine, and what are their mechanistic considerations?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
- Trifluoromethylation : Utilizing CuCF₃ or halogen exchange reactions to introduce the CF₃ group at position 5 (supported by trifluoromethylation methods in and ) .
- Chlorination/Functionalization : Electrophilic substitution or cross-coupling reactions to attach the phenyl group at position 3 (analogous to methods in ).
- Difluoromethoxy Introduction : Nucleophilic substitution (e.g., using difluoromethoxide) at position 2, requiring careful control of reaction conditions to avoid competing pathways .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine?
- Methodological Answer :
- ¹⁹F NMR : Identifies CF₃ and difluoromethoxy groups via distinct chemical shifts (δ ~ -60 to -70 ppm for CF₃; δ ~ -80 ppm for OCF₂) .
- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and coupling patterns confirm substitution positions. DEPT-135 highlights quaternary carbons .
- FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results during structural elucidation?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution crystallographic refinement to resolve atomic positions ( highlights SHELX’s robustness) .
- Data Reconciliation : If bond lengths from X-ray diffraction conflict with NMR-derived torsion angles, perform Hirshfeld surface analysis to assess intermolecular interactions (as in ) .
- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility not captured in static crystal structures .
Q. What strategies optimize regioselectivity during the introduction of difluoromethoxy groups in pyridine derivatives?
- Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., Boc) at position 3 to steer electrophilic substitution toward position 2 (analogous to methods in ) .
- Catalytic Systems : Use Pd-catalyzed C-O coupling with difluoromethoxide sources under mild conditions (e.g., 50°C, DMF) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of OCF₂⁻, improving yield ( notes solvent optimization in industrial analogs).
Q. How do electronic effects of substituents (CF₃, OCF₂H, phenyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- CF₃ Group : Strong electron-withdrawing effect deactivates the pyridine ring, requiring Pd/Xantphos catalysts for Suzuki-Miyaura couplings ( references similar systems) .
- Steric Considerations : The phenyl group at position 3 may hinder access to position 4; mitigate using bulky ligands (e.g., SPhos).
- Computational Modeling : DFT calculations predict charge distribution and reactive sites (e.g., Fukui indices) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the stability of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine under acidic conditions?
- Methodological Answer :
- Controlled Studies : Replicate conditions from literature (e.g., pH 2–6, 25–80°C) and monitor degradation via LC-MS.
- Mechanistic Probes : Use ¹⁸O labeling (for OCF₂H) to track hydrolysis pathways ( employed isotopic analysis for related compounds) .
- Theoretical Insights : Calculate hydrolysis activation energies using DFT to identify vulnerable bonds .
Comparative Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
